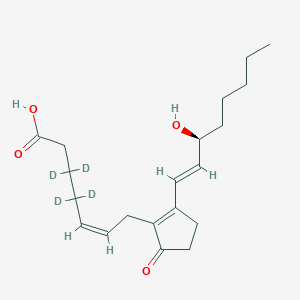

9-oxo-15S-hydroxy-prosta-5Z,8(12),13E-trien-1-oic-3,3,4,4-d4acid

説明

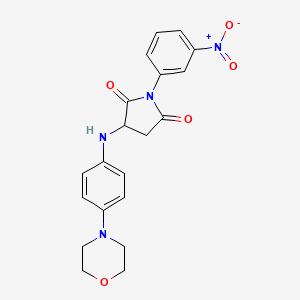

Molecular Structure Analysis

The molecular formula of this compound is C20H30O4 . It has an average mass of 334.450 Da and a monoisotopic mass of 334.214417 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 537.0±50.0 °C at 760 mmHg . The vapour pressure is 0.0±3.2 mmHg at 25°C . The enthalpy of vaporization is 93.6±6.0 kJ/mol . The flash point is 292.6±26.6 °C . The index of refraction is 1.564 . The molar refractivity is 97.3±0.3 cm3 . The polar surface area is 75 Å2 . The polarizability is 38.6±0.5 10-24 cm3 . The surface tension is 51.0±3.0 dyne/cm . The molar volume is 299.1±3.0 cm3 .科学的研究の応用

Pulmonary Arterial Hypertension (PAH) Treatment

Prostaglandin B2-d4 plays a significant role in the treatment of PAH, a condition characterized by high blood pressure in the arteries of the lungs. It is involved in the mechanisms of action of prostaglandins and their receptors in PAH, contributing to the improvement of pulmonary vascular resistance and mean pulmonary arterial pressure .

Osteoblast Function and Bone Health

This compound is the most abundant prostaglandin released from osteoblasts. It has been found to inhibit glucagon-stimulated hepatocyte cAMP accumulation, which is crucial for maintaining bone health and function .

Anti-Inflammatory Applications

Prostaglandin B2-d4 is involved in various anti-inflammatory pathways. It acts through G-protein coupled receptors, affecting allergic inflammation through different mechanisms according to the receptors with which they interact .

Vascular Remodeling

Studies have shown that prostaglandins, including B2-d4, are important in the occurrence and development of PAH through their roles in vascular remodeling. This includes influencing vasoconstriction, vascular smooth muscle cell proliferation and migration, and extracellular matrix remodeling .

Hepatocyte Regulation

Prostaglandin B2-d4 is known to regulate hepatocyte function by inhibiting cAMP accumulation in response to glucagon. This regulation is essential for maintaining liver health and metabolic balance .

Thromboxane Receptor Activation

The compound is an activator of the thromboxane A2 receptor (TXA2R). This receptor plays a role in platelet aggregation and blood clot formation, and its activation by Prostaglandin B2-d4 suggests potential applications in managing conditions related to thrombosis .

作用機序

Target of Action

Prostaglandin B2-d4, also known as 9-oxo-15S-hydroxy-prosta-5Z,8(12),13E-trien-1-oic-3,3,4,4-d4acid, is a derivative of Prostaglandin B2 Prostaglandin d2, a related compound, is known to interact with prostaglandin d2 receptor 2 .

Mode of Action

Prostaglandin d2, a related compound, is known to exert its biological functions via two g-protein-coupled receptors, the prostaglandin d2 receptor 1 (dp1) and 2 (dp2) .

Biochemical Pathways

Prostaglandin d2, a related compound, is known to play a significant role in the pathophysiology of asthma, inducing significant inflammatory cell chemotaxis and degranulation via its interaction with the dp2 receptor .

Result of Action

Prostaglandin d2, a related compound, is known to have bronchoconstrictor, platelet-activating-factor-inhibitory, and cytotoxic effects .

Action Environment

It is known that the efficacy of related compounds, such as prostaglandin d2, can be influenced by various factors, including the presence of specific receptors and the physiological state of the organism .

特性

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,17,21H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t17-/m0/s1/i5D2,8D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFXRIUZNKLRHM-GKNRUGNGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\CC1=C(CCC1=O)/C=C/[C@H](CCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![butyl 6-(tert-butyl)-2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2607412.png)

![N-[2-(2,6-dimethoxyphenoxy)ethyl]acetamide](/img/structure/B2607414.png)

![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2607420.png)

![5-[1-(4-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2607425.png)